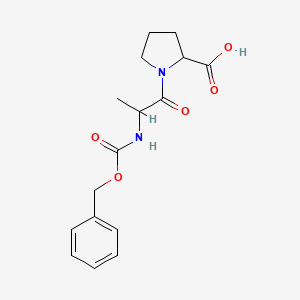

Z-Ala-pro-OH

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Z-Ala Prolinal típicamente involucra el acoplamiento de alanina protegida con benciloxocarbonilo con prolina. Las condiciones de reacción a menudo incluyen el uso de reactivos de acoplamiento como diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) para facilitar la formación del enlace peptídico . La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o dimetilformamida bajo una atmósfera inerte para evitar la oxidación .

Métodos de producción industrial

Esto incluiría la optimización de las condiciones de reacción, el uso de recipientes de reacción más grandes y la implementación de técnicas de purificación como la cristalización o la cromatografía para obtener el producto deseado en alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

Z-Ala Prolinal sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los correspondientes derivados oxo.

Reducción: Las reacciones de reducción pueden convertir Z-Ala Prolinal en sus correspondientes derivados alcohólicos.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo para la oxidación, y agentes reductores como hidruro de litio y aluminio o borohidruro de sodio para la reducción . Las reacciones de sustitución pueden involucrar nucleófilos o electrófilos dependiendo de la transformación deseada .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxo, derivados alcohólicos y análogos sustituidos de Z-Ala Prolinal .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Z-Ala Prolinal ejerce sus efectos inhibiendo la actividad de la oligopeptidasa de prolil, una enzima que escinde los enlaces peptídicos en el lado carboxilo de los residuos de prolina . La inhibición de esta enzima puede modular los niveles de neuropéptidos y otros péptidos bioactivos en el cerebro, lo que influye en las funciones cognitivas y el estado de ánimo . Los objetivos moleculares y las vías involucradas incluyen la regulación de los niveles de neuropéptidos y la modulación de las vías de señalización asociadas con las enfermedades neurodegenerativas .

Comparación Con Compuestos Similares

Compuestos similares

Compuestos similares a Z-Ala Prolinal incluyen:

Z-Pro-Prolinal: Otro compuesto dipéptido con efectos inhibidores similares sobre la oligopeptidasa de prolil.

Y-29794: Un compuesto estudiado por su potencial como inhibidor de la oligopeptidasa de prolil.

S-17092: Un compuesto experimental con efectos inhibidores sobre la oligopeptidasa de prolil.

Singularidad

Z-Ala Prolinal es único en su actividad inhibitoria específica contra la oligopeptidasa de prolil y sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas . Su estructura permite una unión selectiva a la enzima, lo que la convierte en una herramienta valiosa tanto en la investigación como en el desarrollo terapéutico potencial .

Propiedades

IUPAC Name |

1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-11(14(19)18-9-5-8-13(18)15(20)21)17-16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSOZTMMMIWOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318627 | |

| Record name | 1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21027-01-0 | |

| Record name | NSC333444 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

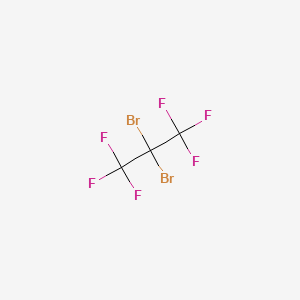

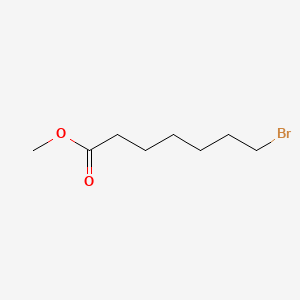

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)